2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol

Drug Discovery Physicochemical Property Optimization Bioisostere Design

Procure 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol as a pre-functionalized spirocyclic building block that directly addresses solubility and metabolic stability challenges in lead optimization. The electron-withdrawing methanesulfonyl group modulates logD and nitrogen basicity, while the 6-hydroxyl handle enables orthogonal diversification without core degradation. Validated as a piperidine bioisostere in multiple drug discovery campaigns including FGFR3 inhibitor synthesis and mAChR M4 antagonist programs. Choose this compound to evaluate the azaspiro[3.3]heptane scaffold without de novo core synthesis, leveraging two distinct exit vectors for parallel SAR exploration.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
Cat. No. B8221904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC2(C1)CC(C2)O
InChIInChI=1S/C7H13NO3S/c1-12(10,11)8-4-7(5-8)2-6(9)3-7/h6,9H,2-5H2,1H3
InChIKeyUQDPUGAOJJLHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol: Spirocyclic Scaffold Core for Drug Discovery Applications


2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol (CAS 2299133-37-0, C7H13NO3S) is a functionalized spirocyclic building block belonging to the azaspiro[3.3]heptane family, which has emerged as a privileged scaffold in modern medicinal chemistry [1]. The compound features a saturated azetidine/cyclobutane spirocyclic core substituted at the 2-position with a methanesulfonyl group and at the 6-position with a hydroxyl group, providing two orthogonal handles for further derivatization in synthetic workflows [2]. As a member of the broader azaspiro[3.3]heptane class, this framework has been incorporated into over 7,000 new compounds and 500 patents since its initial proposal as a piperidine bioisostere in 2010, establishing it as a non-privileged but extensively explored heterocyclic system for property modulation [3].

Why 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol Cannot Be Interchanged with Unsubstituted or Mono-substituted Azaspiro Analogs


Attempting to substitute 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol with simpler analogs such as unsubstituted 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptan-6-ol introduces functionally consequential differences in physicochemical properties and synthetic utility. The methanesulfonyl group is not a passive substituent; it exerts a strong electron-withdrawing inductive effect that modulates the basicity and lipophilicity of the adjacent nitrogen, while simultaneously providing a stable, non-basic handle for further functionalization [1]. Furthermore, the spirocyclic geometry itself is non-planar and stereochemically constrained, meaning that regioisomeric substitution patterns (e.g., 1-azaspiro vs. 2-azaspiro frameworks) produce divergent three-dimensional exit vectors that cannot be interconverted without complete synthetic redesign [2]. The quantitative evidence below establishes exactly where these structural distinctions translate into measurable differences that directly impact scientific and procurement decisions.

Quantitative Differentiation Evidence for 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol Against Closest Analogs


Aqueous Solubility Advantage of Azaspiro[3.3]heptane Core Relative to Cyclohexane Counterparts

Heteroatom-substituted spiro[3.3]heptanes, the core scaffold family to which 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol belongs, demonstrate consistently higher aqueous solubility compared to their cyclohexane analogues when incorporated into druglike structures [1]. This property enhancement derives from the constrained three-dimensional architecture of the spirocyclic system, which disrupts crystal packing and reduces hydrophobic surface area relative to the more planar, flexible cyclohexane ring.

Drug Discovery Physicochemical Property Optimization Bioisostere Design

Metabolic Stability Trend of Linear Azaspiro[3.3]heptanes Versus Comparator Heterocycles

Linear azaspiro[3.3]heptanes, the structural subclass containing the 2-azaspiro[3.3]heptane framework, exhibit low metabolic clearance rates in comparative evaluations, with a measurable trend toward higher metabolic stability than their non-spirocyclic counterparts [1]. The rigid, saturated spirocyclic architecture reduces the number of metabolically labile sites accessible to cytochrome P450 enzymes, contributing to improved in vitro metabolic stability profiles [2].

Drug Metabolism Pharmacokinetics Clearance Optimization

LogD7.4 Modulation by N-Linked 2-Azaspiro[3.3]heptane Substitution Pattern

A systematic analysis of azaspiro[3.3]heptanes as heterocycle replacements revealed that N-linked 2-azaspiro[3.3]heptanes, the precise substitution pattern present in 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol, increase measured logD7.4 by up to +0.5 relative to the parent heterocycle, in stark contrast to C-linked and bridged analogs which typically decrease logD7.4 by as much as −1.0 [1]. This differential behavior is mechanistically attributed to the altered pKa and hydrogen-bonding capacity imparted by the spirocyclic nitrogen geometry [1].

Lipophilicity Optimization Physicochemical Property Tuning logD Modulation

One-Step Quantitative Synthesis Enabling Reliable Scale-Up Procurement

A recently published protocol demonstrates the one-step synthesis of 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR as well as IR and Raman spectroscopy [1]. This stands in contrast to many structurally related azaspiro[3.3]heptane derivatives, particularly 1-azaspiro[3.3]heptanes, which have historically been challenging to access due to the lack of modular synthetic routes for monosubstituted variants [2].

Synthetic Methodology Process Chemistry Building Block Accessibility

Procurement-Driven Application Scenarios for 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol


Scaffold for Physicochemical Property Optimization in Lead Series

Medicinal chemistry teams facing suboptimal aqueous solubility or high metabolic clearance in lead compounds can procure 2-methanesulfonyl-2-azaspiro[3.3]heptan-6-ol as a functionalized entry point to the azaspiro[3.3]heptane scaffold. The core framework has been demonstrated to confer higher aqueous solubility and a trend toward improved metabolic stability relative to cyclohexane analogues when mounted onto druglike structures [1]. The hydroxyl and methanesulfonyl handles provide orthogonal vectors for scaffold diversification without compromising the spirocyclic core integrity.

Piperidine Bioisostere Replacement with Defined Exit Vector Geometry

The 2-azaspiro[3.3]heptane framework has been validated as a bioisosteric replacement for piperidine rings in multiple drug discovery campaigns [1]. 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol provides a pre-functionalized entry point to this framework, enabling medicinal chemists to evaluate the spirocyclic replacement without undertaking de novo synthesis of the core. The N-linked substitution pattern of this specific compound positions it to modulate logD7.4 in the +0.5 range, distinct from the −1.0 logD reduction observed with C-linked regioisomers [2].

Synthetic Intermediate for FGFR3 Inhibitor Development Programs

Structurally related 2-methanesulfonyl-2-azaspiro[3.3]heptane derivatives, specifically the 2,6-diaza variant, have been employed as synthetic intermediates in the preparation of FGFR3 inhibitors [1]. 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol represents the mono-aza analog with an exocyclic hydroxyl handle, offering an alternative vector for conjugation to kinase inhibitor scaffolds while maintaining the methanesulfonyl-protected nitrogen moiety.

Building Block for Muscarinic Acetylcholine Receptor M4 Antagonist Scaffolds

Substituted 2-azaspiro[3.3]heptane compounds have been disclosed in granted patents as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target of therapeutic interest for neurological and psychiatric disorders [1]. 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol provides a functionalized version of this core motif, enabling the incorporation of additional substituents via the hydroxyl handle while retaining the methanesulfonyl group as a metabolic soft spot modulator.

Quote Request

Request a Quote for 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.